molecular formula C5H5IN2O B1591697 4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde CAS No. 959986-66-4

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B1591697
CAS RN: 959986-66-4
M. Wt: 236.01 g/mol
InChI Key: QYQOXBFGROQSBB-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 959986-66-4 . It has a molecular weight of 236.01 . The compound is a white to off-white solid .


Synthesis Analysis

The synthesis of pyrazoles often involves a cyclocondensation reaction between a suitable hydrazine and a carbon unit . Silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can also provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with an iodine atom at the 4th position, a methyl group at the 1st position, and a carbaldehyde group at the 5th position .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a white to off-white solid . It should be stored in a refrigerator . The compound is shipped at room temperature .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde”, focusing on unique applications:

Synthesis of Heterobiaryls

4-Iodopyrazole serves as an intermediate in the indium-mediated synthesis of heterobiaryls. This process is significant in creating compounds that can have various applications in medicinal chemistry and materials science .

Iodination Reactions

The compound undergoes iodination to yield di-iodo and tri-iodo pyrazole derivatives. These derivatives are valuable for further chemical transformations and can be used in the synthesis of more complex molecules .

Multicomponent Synthesis Approach

Pyrazole nucleus, which is part of the compound’s structure, can be synthesized using multicomponent approaches. This method allows for the efficient creation of diverse pyrazole derivatives with potential applications in drug discovery .

Nano-Catalysis

While not directly mentioned for “4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde”, pyrazole derivatives have been synthesized using nano-catalysts like Nano-ZnO. This suggests that similar methods could be applied to synthesize novel compounds from 4-iodopyrazole derivatives for various applications .

Regioselective Synthesis

The pyrazole scaffold allows for regioselective synthesis, enabling the creation of specifically substituted pyrazoles. This precision is crucial in designing molecules with desired properties for pharmaceuticals and agrochemicals .

Safety and Hazards

This compound is considered hazardous. It may be toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-iodo-2-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQOXBFGROQSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591288
Record name 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959986-66-4
Record name 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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